molecular formula C35H31NO9 B605617 Asalhydromorphone CAS No. 1431529-94-0

Asalhydromorphone

Cat. No.: B605617
CAS No.: 1431529-94-0
M. Wt: 609.6 g/mol
InChI Key: XPLFWDWDCNJVCV-ATPTVOOISA-N
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Description

Asalhydromorphone is a novel prodrug of hydromorphone, designed to deter nonoral forms of abuse associated with hydromorphone. Hydromorphone is a potent μ-opioid receptor agonist used as an analgesic and antitussive. This compound has been developed to reduce the abuse potential of hydromorphone by modifying its pharmacokinetic properties .

Scientific Research Applications

Asalhydromorphone has several scientific research applications, including:

Preparation Methods

The synthesis of asalhydromorphone involves the conjugation of hydromorphone with two acetylsalicylic acid (aspirin) moieties. This modification aims to create a compound with desirable molecular features for incorporation into abuse-deterrent immediate-release and extended-release hydromorphone products . The specific synthetic routes and reaction conditions for industrial production are proprietary and not publicly disclosed.

Chemical Reactions Analysis

Asalhydromorphone undergoes various chemical reactions, including:

    Hydrolysis: The prodrug is hydrolyzed in the body to release hydromorphone and acetylsalicylic acid.

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, similar to other opioid compounds.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic hydrolysis conditions, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed from these reactions are hydromorphone and acetylsalicylic acid .

Properties

CAS No.

1431529-94-0

Molecular Formula

C35H31NO9

Molecular Weight

609.6 g/mol

IUPAC Name

[(4R,4aR,7aR,12bS)-9-(2-acetyloxybenzoyl)oxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl] 2-acetyloxybenzoate

InChI

InChI=1S/C35H31NO9/c1-19(37)41-26-10-6-4-8-22(26)33(39)43-28-14-12-21-18-25-24-13-15-29(32-35(24,16-17-36(25)3)30(21)31(28)45-32)44-34(40)23-9-5-7-11-27(23)42-20(2)38/h4-12,14-15,24-25,32H,13,16-18H2,1-3H3/t24-,25+,32-,35-/m0/s1

InChI Key

XPLFWDWDCNJVCV-ATPTVOOISA-N

Isomeric SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC[C@H]3[C@H]4CC5=C6[C@]3([C@H]2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C

SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CCC3C4CC5=C6C3(C2OC6=C(C=C5)OC(=O)C7=CC=CC=C7OC(=O)C)CCN4C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Asalhydromorphone; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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